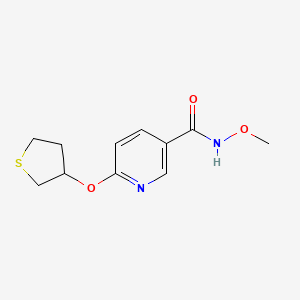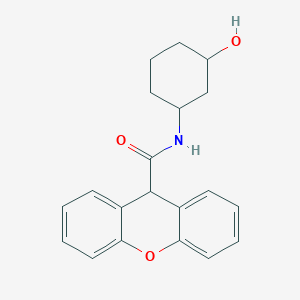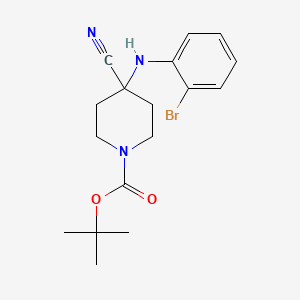
N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a methoxy group and a tetrahydrothiophen-3-yl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Ether Formation: The tetrahydrothiophen-3-yl ether moiety can be introduced through nucleophilic substitution reactions involving tetrahydrothiophenol and an appropriate leaving group on the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and tetrahydrothiophen-3-yl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives of the nicotinamide core.
Reduction: May yield reduced derivatives with altered functional groups.
Substitution: May yield substituted derivatives with different functional groups replacing the methoxy or tetrahydrothiophen-3-yl ether moieties.
Scientific Research Applications
N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be compared with other similar compounds, such as:
N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: A closely related compound with a similar structure but different substituents.
N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-methoxy-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-3-10(12-6-8)16-9-4-5-17-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDOJHHQFSUIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)



![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)




![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
